![molecular formula C14H11N3O B598682 N-Phenylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 15833-22-4](/img/structure/B598682.png)
N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Phenylimidazo[1,2-a]pyridine-3-carboxamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through a multi-step process . The synthesis of these compounds often involves the condensation of 2-aminopyridines with α-bromoketones . The yields from this process can be quite high, ranging from 93% to 97% .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to other imidazo[1,2-a]pyridine compounds. These compounds are fused bicyclic heterocycles .Scientific Research Applications
Antiprotozoal Activity : A study by Sundberg et al. (1990) on quaternary 2-phenylimidazo[1,2-a]pyridinium salts revealed significant antiparasitic activity. This research focused on derivatives with amido, hydrazone, and heterocyclic functionality, particularly noting their effectiveness against Trypanosoma rhodesiense in mice (Sundberg et al., 1990).
Anti-inflammatory and Analgesic Activity : Di Chiacchio et al. (1998) synthesized a series of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides to evaluate their anti-inflammatory and analgesic properties. The study found 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid to be the most active compound in this series (Di Chiacchio et al., 1998).
Binding Affinity for Benzodiazepine Receptors : Trapani et al. (1997) investigated a number of 2-phenylimidazo[1,2-alpha]pyridine derivatives for their affinity to central and peripheral benzodiazepine receptors. They found that certain compounds in this series showed high affinity and selectivity for these receptors (Trapani et al., 1997).
H-PGDS Inhibitors Discovery : Deaton et al. (2021) discovered a novel class of 2-phenylimidazo[1,2-a]pyridine-6-carboxamide H-PGDS inhibitors. This research highlighted the synthesis and challenges faced in the development of these inhibitors (Deaton et al., 2021).
Antituberculosis Activity : Moraski et al. (2011) synthesized a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides with potent activity against multi- and extensive drug-resistant strains of tuberculosis. They demonstrated remarkable microbe selectivity and encouraging pharmacokinetics (Moraski et al., 2011).
Future Directions
Imidazo[1,2-a]pyridine compounds, including “N-Phenylimidazo[1,2-a]pyridine-3-carboxamide”, could potentially be developed into new drugs for the treatment of tuberculosis . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine compounds could play a significant role in this effort .
Mechanism of Action
Target of Action
N-Phenylimidazo[1,2-a]pyridine-3-carboxamide is a compound that has been recognized for its wide range of applications in medicinal chemistry Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to interact with their targets, leading to changes that result in their anti-tuberculosis activity .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been reported to affect various biochemical pathways, leading to their wide range of pharmacological activities .
Pharmacokinetics
The compound’s molecular weight is 237257 Da , which may influence its bioavailability.
Result of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been reported , suggesting that the compound’s synthesis can be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
N-Phenylimidazo[1,2-a]pyridine-3-carboxamide plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound interacts with the COX-2 enzyme by binding to its active site, thereby inhibiting its activity and reducing the production of inflammatory mediators. Additionally, this compound has shown interactions with other biomolecules, such as proteins involved in cell signaling pathways, which further contributes to its anti-inflammatory effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . The compound influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation . Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in inflammation and cell survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of COX-2, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, this compound has been shown to inhibit other enzymes involved in cell signaling pathways, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated good stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on COX-2 and other enzymes, leading to sustained anti-inflammatory and anticancer activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and anticancer effects without significant toxicity . At higher doses, some adverse effects, such as gastrointestinal irritation and liver toxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound undergoes metabolic transformations, such as hydroxylation and conjugation, which facilitate its excretion from the body . These metabolic processes are mediated by enzymes such as cytochrome P450, which play a crucial role in the detoxification and elimination of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various tissues, where it exerts its biological effects . The localization and accumulation of this compound in target tissues contribute to its therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors involved in inflammation and cell survival . Post-translational modifications, such as phosphorylation, play a role in directing the compound to specific subcellular compartments, thereby modulating its biological activity .
Properties
IUPAC Name |
N-phenylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(16-11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-17(12)13/h1-10H,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKZXJRXEXOTKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C3N2C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743396 |
Source


|
| Record name | N-Phenylimidazo[1,2-a]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15833-22-4 |
Source


|
| Record name | N-Phenylimidazo[1,2-a]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
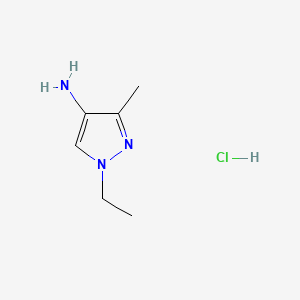
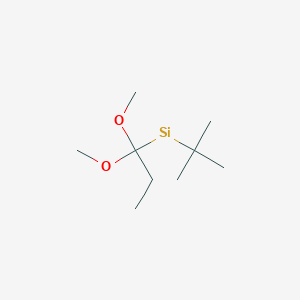


![2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol](/img/structure/B598605.png)

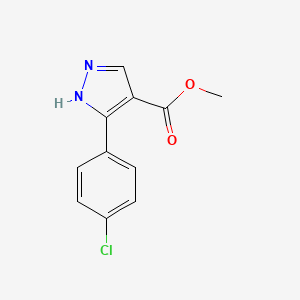



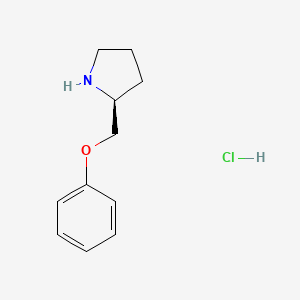

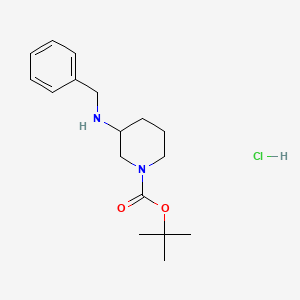
![2-Oxazolidinone, 3-[(2S,4S)-4-azido-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B598620.png)
